Cas no 182230-43-9 (Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol)

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol structure
182230-43-9 structure
Nom du produit:Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Numéro CAS:182230-43-9
Le MF:C16H14F3N5O
Mégawatts:349.31047296524
CID:66195
PubChem ID:5231054

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol Propriétés chimiques et physiques

Nom et identifiant

    • Voriconazole Related Compound A
    • (2RS,3RS)-α-(2,4-Difluorophenyl)-5-fluoro-β-Methyl-α-(1H-1,2,4-triazol-1-ylMethyl)-4-pyriMidineethanol
    • 2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)- 2-butanol
    • 2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triaz
    • 2S,3R)-2-(2,4difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl) butan-2-ol
    • 2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1yl)-butan-2-ol
    • 2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • ACN-S002476
    • CHEMBL303329
    • SureCN1554444
    • SureCN824156
    • (2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • Voriconazole Impurity 1
    • Voriconazole USP Related Compound A
    • 2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyriMidinyl)-1-(1H-1,2,4-triazol-yl)-2-butanol
    • 2s,3r)-3-(5-Fluoro-6-Pyrimidinyl)-2-(2,4-Difluorophenyl)-1-(1h-1,2,4-Triazol- 1-Yl)-2- Butanol Hydrochloride
    • ( 2R.3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyriMidinyl)-1-(1H-1,2,4-triazol-yl)-2-butanol
    • (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
    • (2r,3s/2s,3r)-3-(5-Fluoro-6-Pyrimidinyl)-2-(2,4-Difluorophenyl)-1-(1h-1,2,4-Triazol- 1-Yl)-2- Butanol Hydrochloride
    • 2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1h-1,2,4-triazol-1-yl)-2-butanol
    • FT-0631154
    • 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
    • FT-0675849
    • EN300-296133
    • AKOS015895147
    • FT-0675848
    • 182230-43-9
    • (2RS,3RS)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethan
    • SCHEMBL824156
    • (2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • A-(2,4-DIFLUOROPHENYL)-5-FLUORO-B-METHYL-A-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-4-PYRIMIDINEETHANOL
    • BCP22611
    • A24982
    • 4-pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-
    • 188416-29-7
    • 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • FT-0658337
    • DTXSID20411790
    • rel-(R,S)-Voriconazole-d3
    • Rel-(2R, 3S)-Alpha-(2,4-Difluorophenyl)-5-fluoro-Beta-methyl-Alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
    • 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
    • (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
    • BCEHBSKCWLPMDN-UHFFFAOYSA-N
    • NCGC00389311-01
    • DB-345958
    • DB-042381
    • ((2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol);
    • ALBB-022467
    • STL419949
    • Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
    • MDL: MFCD00865610
    • Piscine à noyau: 1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
    • La clé Inchi: BCEHBSKCWLPMDN-UHFFFAOYSA-N
    • Sourire: CC(C1=NC=NC=C1F)C(O)(C2=CC=C(F)C=C2F)CN3N=CN=C3

Propriétés calculées

  • Qualité précise: 349.11500
  • Masse isotopique unique: 349.115
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 5
  • Complexité: 448
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 76.7A^2
  • Le xlogp3: 1.5

Propriétés expérimentales

  • Dense: 1.427
  • Point d'ébullition: 508.578 °C at 760 mmHg
  • Point d'éclair: 261.379 °C
  • Indice de réfraction: 1.617
  • Le PSA: 76.72000
  • Le LogP: 2.17690

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Conditions de stockage:(BD18976)

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM126694-1g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9 97%
1g
$355 2023-03-07
Enamine
EN300-296133-0.1g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
0.1g
$578.0 2023-02-27
Enamine
EN300-296133-1.0g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
1g
$0.0 2023-06-07
Enamine
EN300-296133-2.5g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
2.5g
$1287.0 2023-02-27
A2B Chem LLC
AA97637-1g
2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
1g
$345.00 2024-04-20
Ambeed
A296075-10g
2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9 97%
10g
$396.0 2025-02-27
A2B Chem LLC
AA97637-25g
2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
25g
$2168.00 2024-04-20
Enamine
EN300-296133-10.0g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9
10.0g
$2823.0 2023-02-27
Chemenu
CM126694-1g
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
182230-43-9 97%
1g
$303 2021-08-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1718019-10MG
182230-43-9
10MG
¥14114.48 2023-01-05

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol Méthode de production

Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol Littérature connexe

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:182230-43-9)(2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
sfd10774
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:182230-43-9)Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
A24982
Pureté:99%
Quantité:10g
Prix ($):356.0